molecular formula C11H12O4 B103863 Ethyl 1,4-benzodioxan-2-carboxylate CAS No. 4739-94-0

Ethyl 1,4-benzodioxan-2-carboxylate

Cat. No. B103863
CAS RN: 4739-94-0
M. Wt: 208.21 g/mol
InChI Key: DDIGEMWIKJMEIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives is a topic of interest in several of the provided papers. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a thioamide with ethyl bromopyruvate . Another example is the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate through a three-component condensation process . These methods demonstrate the versatility of synthetic approaches in creating a variety of ethyl carboxylate derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was confirmed using X-ray diffraction and compared with theoretical optimization . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and confirm the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of ethyl carboxylate derivatives is explored in several studies. For instance, ethyl 8-amino-6-methyl-2,3-dihydro-4H-1-benzopyran-2-carboxylate serves as a peptidomimetic building block that allows for the introduction of various functionalities . Additionally, the reactivity of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives in forming new compounds such as pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives is described .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are characterized in detail. For example, the corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate on carbon steel was investigated, showing significant inhibition efficiency . The antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was also studied, demonstrating the potential biological applications of these compounds .

Scientific Research Applications

Enzymatic Resolution and Pharmaceutical Synthesis

Ethyl 1,4-benzodioxan-2-carboxylate is prominently used in the pharmaceutical industry. It serves as an intermediate in the production of drugs like doxazosin mesylate. One significant application involves its kinetic resolution to obtain the S-enantiomer of ethyl 1,4-benzodioxan-2-carboxylate using lipase-catalyzed transesterification reactions. This process demonstrates excellent enantioselectivity and yields, making it crucial for the production of enantiomerically pure pharmaceuticals (Kasture et al., 2005). Similarly, enzymatic technologies have been developed for preparing the key chiral intermediate, (S)-1,4-Benzodioxan-2-carboxypiperazine, vital in synthesizing (S)-doxazosin mesylate, showing the compound's role in streamlining pharmaceutical production processes (Fang et al., 2001).

Synthesis of Derivatives and Pharmacological Research

Ethyl 1,4-benzodioxan-2-carboxylate is also used in synthesizing various derivatives with potential pharmacological properties. For instance, it was used to create a series of amido ester derivatives with diverse pharmacophoric fragments, where the antihypoxic properties of these synthesized compounds were investigated (Vardanyan et al., 2019). Additionally, the compound plays a role in synthesizing benzo[c]azocanones and Indeno[1,2-b]pyrroles, highlighting its versatility in creating a range of chemical structures for various applications (Behler et al., 2011).

Chemical Reactions and Mechanisms

In the field of organic chemistry, Ethyl 1,4-benzodioxan-2-carboxylate is involved in diverse reactions. For example, its reaction with the sodium enolate of ethyl acetoacetate leads to the production of tetrahydrodibenzo-p-dioxins, showcasing the compound's reactivity and utility in synthetic chemistry (Howe & Rao, 1968). Furthermore, its use in catalyzed enantioselective hydrolysis underlines its role in producing enantiomerically pure compounds, crucial for specific pharmaceutical applications (Varma et al., 2008).

Safety And Hazards

Ethyl 1,4-benzodioxan-2-carboxylate is harmful if swallowed . It is recommended to handle it with appropriate protective equipment and in a well-ventilated environment .

properties

IUPAC Name

ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGEMWIKJMEIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963821
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-benzodioxan-2-carboxylate

CAS RN

4739-94-0
Record name Ethyl 1,4-benzodioxane-2-carboxylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, add 18.2 g (131 mmol) of dry potassium carbonate and 13 g (50 mmol) of ethyl 2,3-dibromopropionate in succession to a solution of 20 g (18 1 mmol) of catechol dissolved in 120 cm3 of anhydrous acetone. The operation is repeated four times in succession at intervals of 15 minutes. The reaction mixture is heated at reflux for 18 hours, and then cooled and filtered through Celite. The filtrate is concentrated to a residual volume of 60 cm3, then hydrolysed with 80 cm3 of water and extracted with diethyl ether. After drying over magnesium sulfate, the ethereal phase is concentrated under reduced pressure and the crude product is purified by distillation under reduced pressure (b.p.=155° C. under 15 mm Hg). Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate is thereby obtained in a yield of 80%. nD25 =1.5214 ##STR25##
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

26 g (100 mmol) of ethyl 2,3-dibromopropionate and 36.4 g (264 mmol) of anhydrous potassium carbonate are added to 40 g (181 mmol) of catechol dissolved in 200 ml of anhydrous acetone. The operation is repeated 4 times within one hour; the reaction mixture is then heated to boiling. After 18 hours at reflux under argon, the mixture is cooled and then filtered over Celite. After concentration of the filtrate in vacuo, the residue is hydrolysed and then the aqueous phase is extracted with ether. The organic phase is dried over magnesium sulphate and then concentrated in vacuo. The title ester is obtained pure by distillation under reduced pressure (15 mm Hg; b.p.=155° C.).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
J Koo, S Avakian, GJ Martin - Journal of the American Chemical …, 1955 - ACS Publications
A number of l, 4-benzodioxan-2-carboxamides were synthesized by reaction of ethyl l, 4-benzodioxau-2-carboxylate (I) with primary aliphatic amines or of the corresponding acid …
Number of citations: 69 pubs.acs.org
SM Kasture, R Varma, UR Kalkote, S Nene… - Biochemical …, 2005 - Elsevier
Ethyl 1,4-benzodioxan-2-carboxylate is used as an intermediate compound for the production of drug doxazosin mesylate. The title compound was kinetically resolved to get S-…
Number of citations: 14 www.sciencedirect.com
J KOO - The Journal of Organic Chemistry, 1961 - ACS Publications
The syntheses of a series of 3-methyl-l, 4-benzodioxan-2-carboxamides (III) and of their corresponding amines (IVa) are reported. Two alternative routes in the preparation of V-…
Number of citations: 12 pubs.acs.org
TP McGovern, B Fiori, M Beroza… - Journal of economic …, 1970 - academic.oup.com
Of 340 chemicals tested as attractants against Amphi mallon majalis (Razoumowsky), the most effective compounds were esters of 1,4-benzodioxan-2-carboxylic acid. The attraction of …
Number of citations: 16 academic.oup.com
R Howe, BS Rao - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
Reaction of the sodium enolate of ethyl acetoacetate with ethyl 1,4-benzodioxan-2-carboxylate gives ethyl 3,4,4a,10a-tetrahydro-2,10a-dihydroxydibenzo-p-dioxin-1-carboxylate and 4,…
Number of citations: 1 pubs.rsc.org
QK Fang, P Grover, Z Han, FX McConville… - Tetrahedron …, 2001 - Elsevier
(S)-1,4-Benzodioxan-2-carboxypiperazine (S)-2, the key chiral intermediate for the synthesis of (S)-doxazosin, was prepared utilizing two approaches: (i) enzymatic resolution of ethyl 1,…
Number of citations: 38 www.sciencedirect.com
CB Chapleo, PL Myers, RCM Butler… - Journal of medicinal …, 1983 - ACS Publications
The rational design of RX 781094, 2-(l, 4-benzodioxan-2-yl)-2-imidazoline hydrochloride (5), a new potent andselective antagonist of a2-adrenoreceptors, is discussed. A compound …
Number of citations: 106 pubs.acs.org
CM Selwitz, AI Kosak - Journal of the American Chemical Society, 1955 - ACS Publications
During an attempt to convert 5-phenyl-2, 3-thio-phenequinone-2-oxime (I) to the quinone, a solu-tion of I in excess benzaldehyde was refluxed for 24 hours, leading to the isolation of a …
Number of citations: 13 pubs.acs.org
A Rouf, P Gupta, MA Aga, B Kumar, A Chaubey… - Tetrahedron …, 2012 - Elsevier
The synthesis of both enantiomers of 1,4-benzodioxan-2-carboxylic acid 1, a key synthetic intermediate for the therapeutic agents piperoxan, prosympal, dibozane, and doxazosin was …
Number of citations: 33 www.sciencedirect.com
L Bouissane, M Khouili, G Coudert, MD Pujol… - European Journal of …, 2023 - Elsevier
New leukotriene B4 (LTB4) antagonists have been synthesized that can be considered as potential anti-inflammatory drugs. Structures containing the dioxygenated nucleus of 1,4-…
Number of citations: 3 www.sciencedirect.com

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